molecular formula C10H12Cl2N2O3S B12003168 1,2-Dichloro-4-({[(propylamino)carbonyl]amino}sulfonyl)benzene CAS No. 25672-38-2

1,2-Dichloro-4-({[(propylamino)carbonyl]amino}sulfonyl)benzene

Katalognummer: B12003168
CAS-Nummer: 25672-38-2
Molekulargewicht: 311.18 g/mol
InChI-Schlüssel: MFSBMDDDBZVNEO-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1,2-Dichloro-4-({[(propylamino)carbonyl]amino}sulfonyl)benzene: is a chemical compound with the molecular formula C10H12Cl2N2O3S and a molecular weight of 311.189 g/mol . This compound is known for its unique structure, which includes two chlorine atoms, a propylamino group, and a sulfonyl group attached to a benzene ring. It is used in various scientific research applications due to its distinctive chemical properties.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The specific reaction conditions, such as temperature, pressure, and solvents, can vary depending on the desired yield and purity of the final product .

Industrial Production Methods: Industrial production of this compound may involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and cost-effectiveness. The process may include purification steps such as recrystallization or chromatography to achieve the desired purity levels .

Analyse Chemischer Reaktionen

Types of Reactions: 1,2-Dichloro-4-({[(propylamino)carbonyl]amino}sulfonyl)benzene can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acids, while reduction may produce amines or alcohols .

Wissenschaftliche Forschungsanwendungen

1,2-Dichloro-4-({[(propylamino)carbonyl]amino}sulfonyl)benzene has several scientific research applications, including:

Wirkmechanismus

The mechanism of action of 1,2-Dichloro-4-({[(propylamino)carbonyl]amino}sulfonyl)benzene involves its interaction with specific molecular targets and pathways. The compound can act as an electrophile, participating in electrophilic aromatic substitution reactions. The presence of chlorine atoms and the sulfonyl group can influence the reactivity and selectivity of these reactions .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds:

Uniqueness: 1,2-Dichloro-4-({[(propylamino)carbonyl]amino}sulfonyl)benzene is unique due to its specific combination of functional groups, which confer distinct chemical properties and reactivity patterns. This makes it valuable for various scientific research applications and industrial processes .

Eigenschaften

25672-38-2

Molekularformel

C10H12Cl2N2O3S

Molekulargewicht

311.18 g/mol

IUPAC-Name

1-(3,4-dichlorophenyl)sulfonyl-3-propylurea

InChI

InChI=1S/C10H12Cl2N2O3S/c1-2-5-13-10(15)14-18(16,17)7-3-4-8(11)9(12)6-7/h3-4,6H,2,5H2,1H3,(H2,13,14,15)

InChI-Schlüssel

MFSBMDDDBZVNEO-UHFFFAOYSA-N

Kanonische SMILES

CCCNC(=O)NS(=O)(=O)C1=CC(=C(C=C1)Cl)Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.